2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole
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Overview
Description
2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole is a compound that features a pyrrole ring system substituted with a 4-nitrophenyl group and another pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products
Preparation Methods
The synthesis of 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a base to form an intermediate, which is then further reacted with another equivalent of pyrrole under acidic conditions to yield the final product . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: Pyrrole derivatives are known for their anticancer, antibacterial, and antifungal activities. This compound could be explored for similar therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving pyrrole derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrole rings can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole include other pyrrole derivatives such as:
Pyrrolidine: A saturated analog of pyrrole with significant biological activity.
Pyrrolone: A derivative with a carbonyl group that exhibits diverse biological activities.
Pyrrolopyrazine: A fused ring system with potential medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Biological Activity
2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole is a pyrrole derivative characterized by a unique substitution pattern that includes a 4-nitrophenyl group. Pyrrole derivatives are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two pyrrole rings and a nitro group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, leading to various biological effects including:
- Anticancer Activity : Similar compounds have shown the ability to induce apoptosis in cancer cells.
- Antimicrobial Activity : The compound may exhibit inhibitory effects against bacterial and fungal pathogens.
Pharmacological Properties
Numerous studies have evaluated the pharmacological properties of pyrrole derivatives, including:
-
Anticancer Activity : Research indicates that pyrrole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Study Cell Line IC50 (µM) Study A HeLa 15 Study B MCF-7 20 Study C A549 10 -
Antibacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria.
Bacteria Tested Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 - Anti-inflammatory Effects : Similar pyrrole derivatives have been noted for their ability to reduce pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro.
Case Studies
Several case studies highlight the therapeutic potential of pyrrole derivatives:
- Case Study 1 : A study on a related pyrrole compound demonstrated a significant reduction in tumor size in xenograft models when treated with the compound over a period of four weeks.
- Case Study 2 : Another investigation revealed that a derivative exhibited strong antibacterial properties against multi-drug resistant strains of Staphylococcus aureus.
Properties
IUPAC Name |
2-[(4-nitrophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)15(13-3-1-9-16-13)14-4-2-10-17-14/h1-10,15-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRISMCNFMGLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.